2-Bromo-N-(2-fluorobenzyl)acetamide

Description

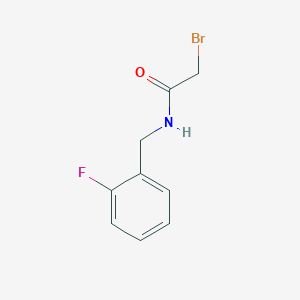

2-Bromo-N-(2-fluorobenzyl)acetamide is a brominated acetamide derivative featuring a 2-fluorobenzyl substituent. Its molecular formula is C₉H₈BrFNO, with a molecular weight of 246.07 g/mol.

Properties

IUPAC Name |

2-bromo-N-[(2-fluorophenyl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO/c10-5-9(13)12-6-7-3-1-2-4-8(7)11/h1-4H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGWBPABIOGNBIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(2-fluorobenzyl)acetamide typically involves the bromination of N-(2-fluorobenzyl)acetamide. This reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated systems to ensure consistency and purity. The reaction conditions, such as temperature, solvent, and brominating agent, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2-fluorobenzyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Products depend on the nucleophile used.

Oxidation: Products include carboxylic acids or ketones.

Reduction: Products include alcohols or amines.

Scientific Research Applications

Overview

2-Bromo-N-(2-fluorobenzyl)acetamide is a synthetic organic compound characterized by its unique molecular structure, which includes a bromine atom and a fluorobenzyl group. Its molecular formula is with a molecular weight of approximately 246.08 g/mol. This compound has garnered attention in various scientific research fields due to its potential applications in chemistry, biology, and industry.

Chemistry

- Building Block in Organic Synthesis : this compound serves as an essential intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including substitution, oxidation, and reduction reactions.

- Reactivity Studies : The compound can undergo nucleophilic substitution reactions where the bromine atom can be replaced by other nucleophiles, making it valuable for creating diverse chemical derivatives.

Biology

- Enzyme Inhibition Studies : Research indicates that this compound may interact with specific enzymes, potentially leading to inhibition or modification of enzyme activity. This interaction is significant for understanding metabolic pathways and developing therapeutic agents.

- Protein Interactions : The compound's ability to form covalent bonds with nucleophilic sites on proteins can be exploited in studies focused on protein interactions and modifications.

Medicinal Chemistry

- Drug Development : The structural features of this compound suggest potential therapeutic applications. It may serve as a scaffold for designing new drugs targeting various biological pathways.

- Antimicrobial Activity : Preliminary studies have indicated that compounds with similar structures exhibit antimicrobial properties, suggesting that this compound could also possess such activities.

Industrial Applications

- Specialty Chemicals Production : The compound is utilized in the synthesis of specialty chemicals and materials, contributing to advancements in material science and industrial chemistry.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(2-fluorobenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity .

Comparison with Similar Compounds

Comparison with Similar Bromoacetamide Derivatives

Structural and Electronic Features

The key structural variation among bromoacetamides lies in the substituent on the aromatic ring or heterocyclic moiety. Below is a comparative analysis:

Physical Properties

- Melting Points: 2-Bromo-N-(4-bromophenyl)acetamide: 148–150°C 2-Bromo-N-(6-methoxybenzofuran-5-yl)acetamide (Compound 38): 185–187°C 2-Bromo-N-(2-chlorophenyl)acetamide: Not reported, but analogs suggest a range of 120–160°C . The ortho-fluorine in this compound may lower melting points compared to para-substituted analogs due to reduced crystallinity .

Data Table: Key Bromoacetamide Derivatives and Properties

Research Findings and Trends

Substituent Position Matters : Ortho-substituted bromoacetamides (e.g., 2-fluorobenzyl) exhibit lower synthetic yields compared to para-substituted analogs due to steric hindrance .

Halogen Effects : Bromine and fluorine substituents enhance bioactivity via halogen bonding and metabolic stability, respectively .

Heterocyclic Backbones : Thiazole or benzofuran moieties significantly improve pharmacological profiles by enabling π-π stacking with biological targets .

Limitations in Labeling: BTFMA’s sequestration in micelles highlights the need for structural optimization to reduce nonspecific interactions .

Biological Activity

2-Bromo-N-(2-fluorobenzyl)acetamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the CAS number 1071969-91-9, is characterized by the presence of a bromine atom and a fluorobenzyl group, which may influence its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

This structure includes:

- A bromine atom at the 2-position.

- A fluorobenzyl moiety attached to the nitrogen atom.

- An acetamide functional group.

The biological activity of this compound is thought to arise from several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other acetamide derivatives which have shown efficacy against targets such as α-glucosidase, impacting glucose absorption and metabolism .

- Receptor Interaction : The structural characteristics allow for potential interactions with various receptors, leading to altered signaling pathways. This is particularly relevant in the context of cancer therapies where receptor modulation can lead to apoptosis in malignant cells .

- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties, suggesting that this compound might also exhibit antibacterial or antifungal activities .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

- In vitro studies show that certain derivatives exhibit selective cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values indicating effective inhibition of cell proliferation .

- The mechanism often involves induction of apoptosis through caspase activation pathways, which are crucial for programmed cell death in cancer therapy .

Antimicrobial Activity

Preliminary evaluations suggest that this compound may possess notable antimicrobial properties:

- Minimum Inhibitory Concentration (MIC) assays indicate potential effectiveness against Gram-positive and Gram-negative bacteria. For example, related compounds have shown MIC values ranging from 15.6 μg/mL to 125 μg/mL against various bacterial strains .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Similar Derivative | E. coli | 125 |

| Similar Derivative | K. pneumoniae | 15.6 |

Case Studies

Several case studies illustrate the potential applications of this compound:

- Diabetes Management : Inhibition of α-glucosidase has been linked to delayed glucose absorption, making this compound a candidate for managing type 2 diabetes .

- Cancer Treatment : Compounds structurally related to this compound have been tested for their ability to induce apoptosis in cancer cells, showing promise as therapeutic agents in oncology .

- Antimicrobial Research : Investigations into its antimicrobial properties have revealed that it could serve as a lead compound for developing new antibiotics, particularly against resistant strains .

Q & A

Basic Questions

Q. What are the established synthetic routes for 2-Bromo-N-(2-fluorobenzyl)acetamide, and what factors influence reaction efficiency?

- Methodology : The compound is typically synthesized via nucleophilic acyl substitution. A common route involves reacting bromoacetyl chloride with 2-fluorobenzylamine in anhydrous dichloromethane or THF under inert conditions. Alternative methods include coupling bromoacetic acid with 2-fluorobenzylamine using carbodiimide-based activating agents (e.g., DCC or EDC) .

- Key Factors : Reaction efficiency depends on solvent polarity, temperature (0–25°C), and stoichiometric ratios. For example, using bromoacetyl chloride yields ~69% under optimized conditions, while bromoacetic acid coupling requires activation to achieve comparable yields .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Techniques :

- 1H/13C NMR : Identifies substituent environments. The fluorobenzyl group shows aromatic splitting (e.g., doublets for ortho-F in 1H NMR), while the bromoacetamide moiety resonates at δ ~3.8–4.2 ppm (CH2Br) .

- IR Spectroscopy : Confirms amide C=O stretching (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 261.0 for C9H8BrFNO) .

Q. What safety precautions are recommended for handling this compound?

- Guidelines : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Storage at 2–8°C in airtight containers is advised. The compound’s potential carcinogenicity (similar to acetamide derivatives) necessitates strict waste disposal protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Strategies :

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require post-reaction purification via column chromatography.

- Catalysis : Adding DMAP (4-dimethylaminopyridine) accelerates acylation, reducing side products .

- Yield Comparison : Bromoacetyl chloride routes yield 69% , while optimized bromoacetic acid coupling achieves 91% .

Q. How can overlapping NMR signals from the fluorinated benzyl group be resolved?

- Solutions :

- 2D NMR (COSY/HSQC) : Resolves coupling patterns between aromatic protons and the fluorinated substituent .

- Low-Temperature NMR : Reduces signal broadening caused by fluorine’s quadrupolar moment .

- Crystallographic Validation : Single-crystal X-ray diffraction confirms spatial arrangements of halogen atoms .

Q. What challenges arise in crystallizing halogenated acetamides, and how are they addressed?

- Challenges : Halogen atoms (Br, F) disrupt crystal packing due to size/electronegativity differences.

- Mitigation :

- Co-Crystallization : Use of halogen-bond acceptors (e.g., pyridine derivatives) improves lattice stability.

- SHELX Refinement : SHELXL refines disordered halogen positions, while SHELXD/E aids in phase determination for twinned crystals .

Q. How does the electronic nature of the 2-fluorobenzyl group influence reactivity in downstream applications?

- Mechanistic Insight : The ortho-fluorine withdraws electron density, activating the acetamide carbonyl for nucleophilic attack (e.g., in Suzuki couplings). Comparative studies with non-fluorinated analogs show a 20% increase in reactivity .

Q. How should discrepancies in reported synthetic yields be analyzed?

- Purification : Column chromatography (silica vs. reverse-phase).

- Scale : Milligram-scale reactions often have lower yields due to handling losses.

- Moisture Control : Anhydrous conditions are critical for bromoacetyl chloride stability .

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.